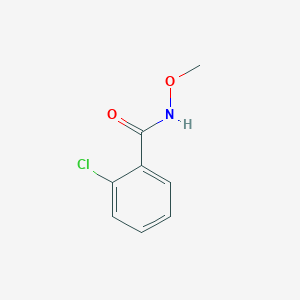![molecular formula C18H42N4 B14310780 N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine CAS No. 113812-11-6](/img/structure/B14310780.png)
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It belongs to the class of diamines, which are compounds containing two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(diethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-1,3-propanediamine
- 1-Bis[3-(dimethylamino)propyl]amino-2-propanol
Uniqueness
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its dual amino groups and flexible carbon chain provide versatility in chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
113812-11-6 |
|---|---|
Molekularformel |
C18H42N4 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
N,N'-bis[3-(diethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C18H42N4/c1-5-21(6-2)17-11-15-19-13-9-10-14-20-16-12-18-22(7-3)8-4/h19-20H,5-18H2,1-4H3 |
InChI-Schlüssel |
DLZJAFZWCIIMLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNCCCCNCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

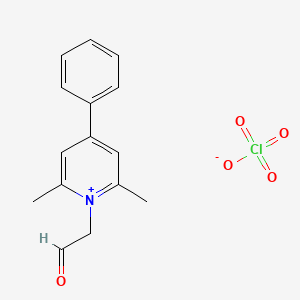
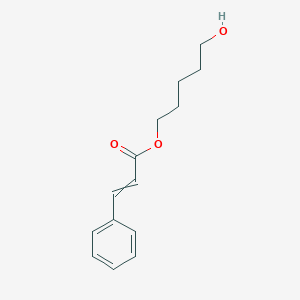
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
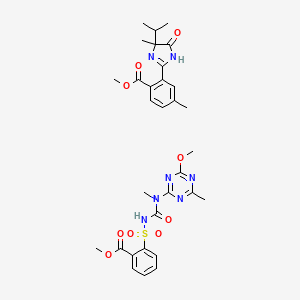
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
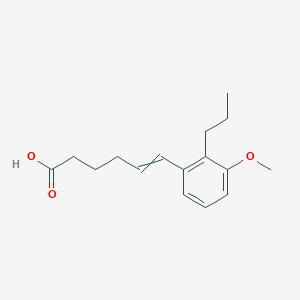
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
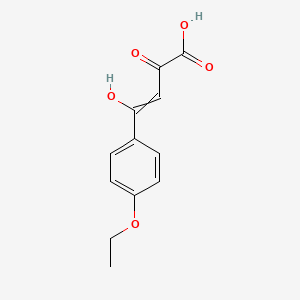

![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
